7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine
Overview
Description
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is a useful research compound. Its molecular formula is C9H11BrN2O and its molecular weight is 243.1 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anticonvulsant activities , suggesting that this compound may also target neuronal pathways involved in seizure activity.
Mode of Action
It is suggested that the compound may interact with its targets, leading to changes in neuronal activity that result in its anticonvulsant effects .
Biochemical Pathways
Given its potential anticonvulsant activity, it may influence pathways related to neuronal excitability and seizure activity .
Result of Action
Based on its potential anticonvulsant activity, it may influence neuronal activity and potentially reduce seizure activity .
Biochemical Analysis
Biochemical Properties
7-bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with enzymes such as acetylcholinesterase, inhibiting its activity and thereby increasing the levels of acetylcholine in the synaptic cleft . This interaction is crucial for its potential use in treating neurological disorders. Additionally, this compound has been shown to bind to various proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to influence cell signaling pathways, particularly those involved in neuronal activity. By modulating the levels of neurotransmitters, this compound can affect gene expression and cellular metabolism . Studies have shown that this compound can induce changes in the expression of genes related to synaptic plasticity and neuroprotection . These effects are particularly relevant in the context of neurodegenerative diseases.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to acetylcholinesterase, inhibiting its activity and leading to increased acetylcholine levels . This inhibition is achieved through the formation of a stable complex with the enzyme, preventing the breakdown of acetylcholine. Additionally, this compound interacts with other biomolecules, such as receptors and ion channels, modulating their activity and influencing cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that this compound can maintain its neuroprotective effects, suggesting its potential for chronic treatment applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit anticonvulsant and neuroprotective effects without significant toxicity . At higher doses, some adverse effects, such as sedation and motor impairment, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels within the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its function. The compound is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals and post-translational modifications . This localization is essential for its interaction with various biomolecules and its ability to modulate cellular processes .
Biological Activity
7-Bromo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-amine is a compound of interest due to its potential biological activities, particularly in the context of cancer research and pharmacological applications. This article reviews the available literature on its biological activity, including structure-activity relationships (SAR), mechanisms of action, and case studies that highlight its therapeutic potential.
- Molecular Formula : C9H11BrN2O
- Molecular Weight : 243.10 g/mol
- CAS Number : 2091652-07-0
Research indicates that compounds with a similar structure to this compound may exhibit pro-apoptotic effects and influence microtubule dynamics. The benzoxazepine scaffold has been identified as a microtubule-targeting agent (MTA), which can disrupt tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Cytotoxicity and Apoptosis Induction
Studies have demonstrated that this compound possesses cytotoxic properties against various cancer cell lines. For instance:
- Cytotoxic Effects : The compound shows significant cytotoxicity in hematological malignancies, including acute myeloid leukemia (AML) cells. It induces differentiation and apoptosis through mechanisms involving tubulin disruption .
- Case Study : In vitro assays indicated that the compound effectively reduced cell viability in AML cells with an EC50 value in the low micromolar range. Further studies are needed to elucidate the precise pathways involved.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications to the benzoxazepine structure can significantly affect biological activity:
- Substituents at specific positions on the aromatic ring can enhance or diminish activity.
- For example, the introduction of halogen groups or alkyl chains has been shown to improve metabolic stability and potency .
Pharmacokinetic Profile
The pharmacokinetics of this compound have been assessed in preclinical models:
- Absorption and Distribution : The compound exhibits moderate absorption rates with acceptable plasma protein binding characteristics.
- Metabolism : Studies indicate a favorable metabolic profile with low clearance rates, suggesting potential for sustained therapeutic effects in vivo .
Summary of Findings
The following table summarizes key findings related to the biological activity of this compound:
Property | Finding |
---|---|
Cytotoxicity | Significant against AML cells (EC50 ~ low µM) |
Mechanism | Induces apoptosis via tubulin disruption |
SAR Insights | Modifications can enhance potency |
Pharmacokinetics | Moderate absorption; low clearance |
Properties
IUPAC Name |
7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c10-8-1-2-9-7(5-8)6-12(11)3-4-13-9/h1-2,5H,3-4,6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHFQKDWEOTQTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(CN1N)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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